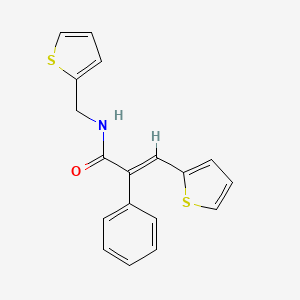

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains phenyl and thienyl groups. A phenyl group is a functional group characterized by a ring of six carbon atoms, making it an aromatic group . A thienyl group is a univalent radical C4H3S, derived from thiophene .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. Phenyl groups can participate in electrophilic aromatic substitution reactions, while thienyl groups can undergo reactions similar to those of benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties such as boiling point, melting point, and solubility are determined by the molecular structure and the functional groups present .Wissenschaftliche Forschungsanwendungen

1. Catalyst System Improvement

Ryan A. Altman and colleagues (2008) explored an improved Cu-based catalyst system for cross-coupling reactions involving alcohols and aryl halides. This catalyst system, which includes ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline, facilitates a range of functional groups in both electrophilic and nucleophilic coupling partners, potentially relevant for compounds like (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide (Altman, Shafir, Choi, Lichtor, & Buchwald, 2008).

2. Inhibition of Human Histone Deacetylase

A series of N-hydroxy-3-phenyl-2-propenamides, closely related structurally to (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide, were studied by S. Remiszewski et al. (2003) as novel inhibitors of human histone deacetylase (HDAC). These compounds showed potent enzyme inhibition and variable potency in cell growth inhibition assays. One of the compounds, 9 (NVP-LAQ824), demonstrated significant activity in tumor models and entered clinical trials (Remiszewski et al., 2003).

3. Intracellular Imaging with Fluorescent pH Probes

Ming Nan and colleagues (2015) utilized 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), structurally similar to the query compound, as a ratiometric fluorescent pH probe. The probe displayed strong acidity detection in living cells, which could be relevant for the application of (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide in biological imaging or diagnostics (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).

4. Synthesis of Novel Lanthanide Complexes

Xingwang Liu et al. (2011) synthesized new ternary complexes of 1-(2-thienyl)-3-(p-phenylethynylphenyl)-1,3-propanedione (HTPP) and 1,10-phenanthroline (phen) with lanthanides. The study of their luminescent properties could be of interest in the context of exploring similar properties in (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide (Liu, Gao, Wang, Shen, Jiang, & Gao, 2011).

5. DNA Binding and Biological Activity Studies

C. Brodie, J. Collins, and J. Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. Understanding the DNA binding and biological activities of such complexes could provide insights into similar interactions and activities for (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide (Brodie, Collins, & Aldrich-Wright, 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS2/c20-18(19-13-16-9-5-11-22-16)17(12-15-8-4-10-21-15)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQOCSAXJCWHMM-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)

![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)

![N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2864612.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)